
3-(2-メチルフェニル)-1-フェニル-1H-ピラゾール-4-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The specific structure of this compound suggests that it might have interesting chemical properties and biological activity, but without specific studies or data, it’s hard to predict its exact properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The phenyl and 2-methylphenyl groups could be introduced through electrophilic aromatic substitution reactions or through cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrazole ring attached to a phenyl ring and a 2-methylphenyl ring. The presence of the aldehyde group (-CHO) suggests that it may exhibit polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, the phenyl rings, and the aldehyde group. The aldehyde could be involved in nucleophilic addition reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the aldehyde group could influence its polarity, solubility, and reactivity .科学的研究の応用
クリックケミストリーと有機合成
1,2,3-トリアゾールモチーフは、本化合物が属する構造であり、有機化学において特権的な構造です。その合成の容易さと汎用性から、クリックケミストリーの基盤となっています。 研究者は、バイオコンジュゲーション、創薬、材料科学に利用しています 。本化合物のアルデヒド基は、クリック反応に参加することができ、複雑な分子の構築に役立ちます。
生物活性と創薬
1,2,3-トリアゾールは、著しい生物学的特性を示します。本化合物の構造は、その芳香族性と水素結合能力により、アミド結合に似ています。1,2,3-トリアゾールコアを含む医薬品は、医薬品市場で大きな成果を収めています。 注目すべき例としては、抗てんかん薬ルフィナミド、セファロスポリン系抗生物質セファトリジン、抗がん剤カルボキシアミドトリアゾールなどがあります .
有機触媒とグリーンケミストリー
本化合物のアルデヒド基は、有機反応の触媒として機能できます。研究者は、持続可能で環境に優しいプロセスに焦点を当てた分野である、有機触媒におけるその可能性を探求しています。化学者は、3-(2-メチルフェニル)-1-フェニル-1H-ピラゾール-4-カルバルデヒドを利用することで、よりグリーンな合成経路を開発することを目指しています。
要約すると、この化合物は、創薬から材料科学まで、さまざまな科学分野を橋渡ししています。その独自の特性は、革新的な研究と応用にインスピレーションを与え続けています。 詳細をさらに知りたい場合や、他の側面を詳しく知りたい場合は、お気軽にお問い合わせください
将来の方向性
作用機序
Target of action
Phenyl and pyrazole derivatives can interact with a variety of biological targets. The specific target would depend on the exact structure and functional groups present in the compound .
Mode of action
The interaction of phenyl and pyrazole derivatives with their targets can lead to a variety of effects, such as inhibition or activation of the target, which can result in changes in cellular processes .
Biochemical pathways
Phenyl and pyrazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some phenyl derivatives have been found to inhibit enzymes involved in the synthesis of prostaglandins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phenyl and pyrazole derivatives can vary widely depending on their specific structures. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
Result of action
The molecular and cellular effects of phenyl and pyrazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of phenyl and pyrazole derivatives .
生化学分析
Biochemical Properties
3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . The interaction between 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and COX-2 is characterized by the binding of the compound to the active site of the enzyme, leading to the inhibition of its catalytic activity. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing biochemical processes.
Cellular Effects
The effects of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde on various types of cells and cellular processes are diverse. This compound has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the expression of genes involved in the inflammatory response, leading to a reduction in the production of pro-inflammatory cytokines. Moreover, 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde may alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with specific biomolecules, such as enzymes and receptors . For example, the binding of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde to COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of inflammatory mediators. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The effects of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde on metabolic flux and metabolite levels are important considerations for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde within tissues is also affected by factors such as tissue perfusion and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an important determinant of its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Alternatively, it may be targeted to the nucleus, where it can influence gene expression by interacting with transcription factors.
特性
IUPAC Name |
3-(2-methylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-13-7-5-6-10-16(13)17-14(12-20)11-19(18-17)15-8-3-2-4-9-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSFJJSFVBYKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2578953.png)
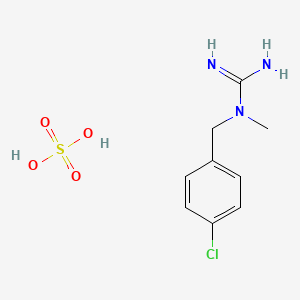
![2-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B2578955.png)
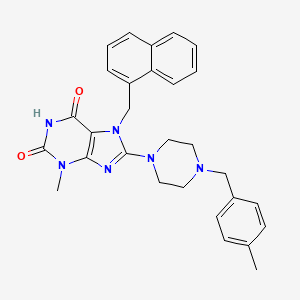
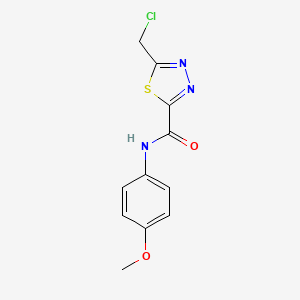
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide](/img/structure/B2578959.png)
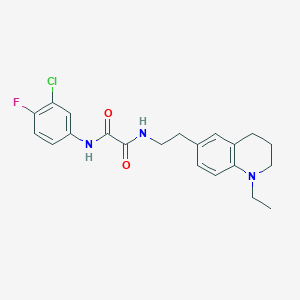
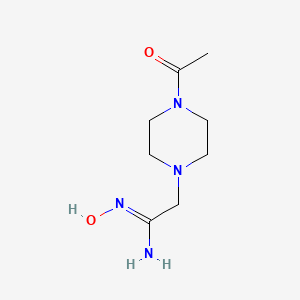
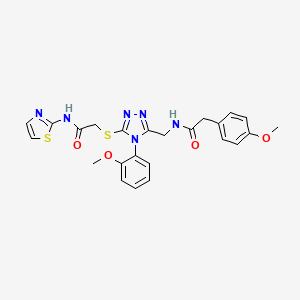
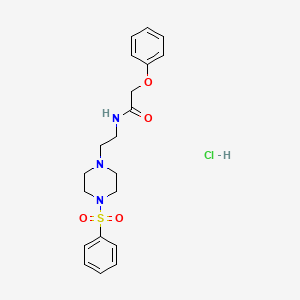
![3-(4-Fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline](/img/structure/B2578967.png)
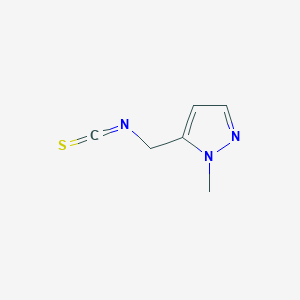
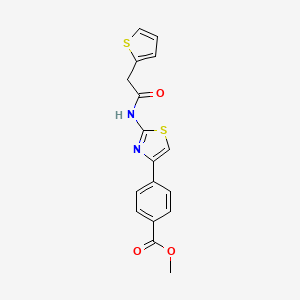
![2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2578975.png)
